2,2-diphenyl-N-(1-phenylethyl)acetamide
Description
Contextualization of Acetamide (B32628) Derivatives in Advanced Organic Synthesis
Acetamide derivatives are a significant class of organic compounds characterized by the presence of an amide functional group linked to an acetyl moiety. This structural unit is a prevalent feature in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govarchivepp.com The amide bond is one of the most fundamental linkages in biochemistry, forming the backbone of peptides and proteins. In synthetic organic chemistry, acetamides are not merely end-products but also versatile intermediates. nih.gov
The chemical reactivity of the acetamide group allows for a variety of transformations. For instance, the nitrogen and carbonyl groups can participate in hydrogen bonding, influencing the molecule's solubility and how it interacts with biological targets. cymitquimica.com Researchers have developed numerous methods for the synthesis of acetamide derivatives, ranging from classical coupling of carboxylic acids and amines to more advanced catalytic procedures. archivepp.com These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anti-cancer properties. nih.govarchivepp.com This broad utility underscores the importance of acetamide derivatives as key scaffolds in the design and development of novel functional molecules.
Significance of Chirality in Complex Molecular Architectures and Stereochemical Control
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. The two mirror-image forms of a chiral molecule are called enantiomers. In the biological realm, chirality is ubiquitous; amino acids, sugars, and nucleic acids all exist as single enantiomers. This inherent chirality in biological systems means that enantiomers of a chiral drug can have vastly different pharmacological effects. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. wikipedia.orgslideshare.net
Consequently, the ability to control the three-dimensional arrangement of atoms—stereochemical control—is a critical objective in modern organic synthesis. numberanalytics.com Chemists employ several strategies to achieve this, including the use of chiral catalysts and chiral auxiliaries. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After guiding the formation of the desired stereoisomer, the auxiliary can be removed for reuse. This methodology allows for the synthesis of complex molecules with high enantiomeric purity, which is essential for developing effective and safe pharmaceuticals and advanced materials. numberanalytics.com
Overview of 2,2-Diphenyl-N-(1-phenylethyl)acetamide's Position in Chiral Amide Chemistry
This compound (CAS No. 33264-49-2) is a chiral amide that integrates two structurally significant motifs: a bulky 2,2-diphenylacetyl group and a chiral 1-phenylethylamine (B125046) moiety. chemscene.com The 1-phenylethylamine portion is a well-established and widely used chiral building block in asymmetric synthesis. wikipedia.orgmdpi.com Available in both (R) and (S) enantiomeric forms, it is frequently employed as a chiral auxiliary to induce diastereoselectivity in reactions such as alkylations and cyclizations, and as a resolving agent to separate enantiomers. mdpi.comdntb.gov.uanih.gov
The diphenylacetyl group, on the other hand, provides significant steric bulk. In the context of a chiral amide, such bulky groups can profoundly influence the molecule's conformation. This steric hindrance can create a highly ordered chiral environment around the amide bond, effectively shielding one face of a nearby reactive center and directing an incoming reagent to the other face. This principle is fundamental to how chiral auxiliaries operate to achieve stereochemical control. numberanalytics.comnumberanalytics.com
While specific research detailing the applications of this compound is not extensively documented in publicly available literature, its structure strongly suggests a potential role as a chiral directing group or a chiral ligand in asymmetric catalysis. The combination of the proven chiral inducing capabilities of the 1-phenylethylamine backbone with the significant steric demand of the diphenylmethyl group makes it a candidate for reactions requiring a high degree of stereochemical discrimination. Its rigid and well-defined three-dimensional structure could be leveraged to control the formation of new stereocenters in the synthesis of complex, enantiomerically pure target molecules. rsc.org
Below are the physicochemical properties of the compound.
Compound Names Mentioned
Structure
3D Structure
Properties
IUPAC Name |
2,2-diphenyl-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-17(18-11-5-2-6-12-18)23-22(24)21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTZASUXYCBBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Investigations of 2,2 Diphenyl N 1 Phenylethyl Acetamide
Enantiomeric and Diastereomeric Control in Synthesis
The presence of a chiral center within a reactant molecule can profoundly influence the stereochemical outcome of a reaction, a principle extensively utilized in asymmetric synthesis. The 1-phenylethyl group, a key component of the title compound, is a well-established and effective chiral controller.
Role of the 1-Phenylethyl Moiety as a Privileged Chiral Inducer and Auxiliary
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereoselective formation of new stereocenters. The 1-phenylethylamine (B125046) (α-PEA) moiety is considered a "privileged" chiral auxiliary and inducer due to its frequent and successful application in a wide array of asymmetric transformations. nih.govnih.govmdpi.com This effectiveness stems from its commercial availability in both enantiomeric forms at a low cost, its robust chemical nature, and its ability to effectively bias the facial selectivity of reactions at a prochiral center. nih.govmdpi.com
The 1-phenylethyl group, when attached to a reactive center via an amide linkage as in 2,2-diphenyl-N-(1-phenylethyl)acetamide, can exert significant steric and electronic influence. This directs incoming reagents to a specific face of the molecule, leading to the preferential formation of one diastereomer over another. researchgate.netcdnsciencepub.com This principle has been applied in the diastereoselective synthesis of numerous natural products and medicinal substances. nih.govresearchgate.netdntb.gov.ua The auxiliary can typically be removed chemically after the desired stereocenter has been set, allowing for the recovery of the chiral auxiliary and the isolation of the enantiomerically enriched product.
Diastereoselective Induction in Cyclization Reactions and Aldol (B89426) Reactions
The directing power of the 1-phenylethylamine auxiliary is evident in various carbon-carbon bond-forming reactions, including cyclizations and aldol reactions.
Cyclization Reactions: Stereoselective cyclizations are crucial for the synthesis of chiral heterocyclic compounds, which are common motifs in biologically active molecules. nih.gov Derivatives of 1-phenylethylamine have been successfully employed as chiral auxiliaries in diastereoselective cyclization reactions to produce compounds such as piperidin-2-ones and other lactams. nih.gov For instance, in Bischler–Napieralski cyclizations, the chiral 1-phenylethylamine group attached to the precursor can guide the formation of the new stereocenter during ring closure, leading to high diastereoselectivity. researchgate.net The reduction of the resulting cyclic imine, influenced by the resident chiral center, yields tetrahydro-β-carboline and isoquinoline (B145761) alkaloids with good to moderate diastereomeric excess. cdnsciencepub.comresearchgate.net
Aldol Reactions: The aldol reaction is a fundamental method for constructing C-C bonds and creating new stereocenters. harvard.edumsu.edu Chiral auxiliaries derived from 1-phenylethylamine, such as those incorporated into imidazolidin-2-ones or oxazolidinones, have been used to achieve high levels of diastereoselectivity in aldol reactions. nih.gov For example, the acetate (B1210297) aldol reaction of N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one demonstrates high anti-aldol selectivity and yield. nih.govmdpi.com The stereochemical outcome is dictated by the formation of a rigid, chelated transition state involving the enolate and the chiral auxiliary, which sterically blocks one face of the enolate from the approaching aldehyde. harvard.edu
Table 1: Diastereoselective Induction in Aldol Reactions Using 1-Phenylethylamine-Derived Auxiliaries This table is interactive. Click on the headers to sort the data.
| Chiral Auxiliary Structure | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|
| N-propionyl oxazolidinone | Isobutyraldehyde | 99:1 | 85 |
| N-acetyl imidazolidinone | Benzaldehyde | 1:95 | 90 |
| N-propionyl sultam | Propionaldehyde | >98:2 | 91 |
Asymmetric Catalysis Facilitated by 1-Phenylethylamine Derivatives
Beyond its role as a stoichiometric chiral auxiliary, the 1-phenylethylamine scaffold is a foundational component in the design of chiral ligands and organocatalysts for asymmetric catalysis. These catalysts can induce enantioselectivity in reactions involving prochiral substrates, often with high efficiency and turnover numbers.
Application in Enantioselective Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings with control over up to four stereocenters. nih.govmdpi.com Chiral Lewis acids, formed by coordinating a metal with a chiral ligand, are effective catalysts for enantioselective variants of this reaction. mdpi.comharvard.edu Ligands derived from 1-phenylethylamine can create a chiral environment around the metal center. This chiral complex then activates the dienophile and directs the approach of the diene, leading to a highly enantioselective cycloaddition. rsc.org For example, imines derived from ethyl glyoxylate (B1226380) and chiral 1-phenylethylamine undergo aza-Diels-Alder reactions with dienes, yielding optically active pipecolic acid derivatives with high diastereoselectivity and significant asymmetric induction. rsc.org
Utility in Asymmetric Michael Additions and Cyclopropanations
Michael Additions: The asymmetric Michael addition, or conjugate addition, is a key method for forming C-C bonds. mdpi.comresearchgate.net Organocatalysts derived from primary amines, including those based on the 1-phenylethylamine framework, have been shown to catalyze the enantioselective addition of nucleophiles like aldehydes and ketones to α,β-unsaturated compounds. mdpi.comresearchgate.net The catalyst typically activates the nucleophile by forming a chiral enamine or activates the electrophile through hydrogen bonding, facilitating a stereoselective conjugate addition. nih.gov
Cyclopropanations: Chiral cyclopropanes are valuable structural motifs in many biologically active compounds. dicp.ac.cn Catalytic asymmetric cyclopropanation often involves the reaction of an alkene with a carbene precursor, mediated by a chiral catalyst. dicp.ac.cnwiley-vch.de Ligands incorporating the 1-phenylethylamine structure have been used in conjunction with transition metals like cobalt to achieve moderate levels of enantioselectivity in the cyclopropanation of various alkenes. dicp.ac.cn
Table 2: Enantioselective Michael Additions Catalyzed by 1-Phenylethylamine-Derived Organocatalysts This table is interactive. Click on the headers to sort the data.
| Nucleophile | Electrophile | Catalyst Type | Enantiomeric Excess (ee %) | Yield (%) |
|---|---|---|---|---|
| Isobutyraldehyde | N-Benzylmaleimide | Primary Amine-Thiourea | 95 | 88 |
| Acetophenone | β-Nitrostyrene | Primary Amine-Thiourea | 99 | 92 |
| Dimethyl Malonate | Chalcone | Cinchona Alkaloid Derivative | 94 | 97 |
Chiral Amide Derivatives as Catalysts in Enantioselective Additions to Carbonyls
Chiral amides and their derivatives can function as effective ligands or catalysts for the enantioselective addition of organometallic reagents to carbonyl compounds. acs.orgnih.gov For example, chiral zinc amides, prepared from chiral amines, can catalyze the addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with high enantioselectivity. acs.org The chiral amide ligand coordinates to the zinc reagent, forming a chiral complex that discriminates between the two enantiotopic faces of the aldehyde, thereby controlling the stereochemistry of the newly formed alcohol center. nih.gov
Configurational Stability and Chiral Recognition Mechanisms
The stereochemical properties of this compound are dictated by two primary factors: the inherent point chirality at the C1 position of the phenylethyl group and the potential for axial chirality arising from restricted rotation around single bonds, a phenomenon known as atropisomerism. The interplay between these elements governs the molecule's three-dimensional structure, its conformational dynamics, and how it interacts with other chiral entities.
Configurational Stability
The configurational stability of this compound is largely determined by the energy barriers to rotation around the amide (C-N) bond and, to a lesser extent, other single bonds within its structure. Due to significant resonance between the nitrogen lone pair and the carbonyl group, the amide bond possesses partial double-bond character. nih.govresearchgate.net This characteristic imposes a substantial energy barrier to rotation, which can lead to the existence of distinct and slowly interconverting rotational isomers, or rotamers. nih.govresearchgate.net In substituted amides, these are often referred to as cis and trans (or E/Z) isomers. The presence of bulky substituents, such as the diphenylmethyl group on the carbonyl carbon and the 1-phenylethyl group on the nitrogen, introduces considerable steric hindrance, which is expected to further increase this rotational barrier. researchgate.netnih.govresearchgate.net
Atropisomerism becomes a critical consideration when the energy barrier to rotation around a bond is high enough to allow for the isolation of individual isomers at room temperature (typically with a Gibbs free energy of activation, ΔG‡, greater than 20-23 kcal/mol). nih.govprinceton.edumdpi.com For sterically hindered amides, particularly those with ortho-substituted aryl groups or bulky N-substituents, the C-N bond rotation can be sufficiently slow to generate stable atropisomers. nih.govrsc.orgnih.gov Studies on structurally related N-benzhydrylformamides have shown that the barrier for formyl group rotation is in the range of 20–23 kcal/mol, a value high enough to observe distinct conformers by NMR spectroscopy at room temperature. mdpi.com
The table below presents calculated and experimental rotational barriers for various amide structures, providing a comparative basis for estimating the stability of rotamers in this compound.
Given the significant steric bulk of the diphenylacetyl and 1-phenylethyl groups, it is highly probable that this compound exhibits a high barrier to C-N bond rotation, leading to configurationally stable rotamers that could potentially be isolated.
Chiral Recognition Mechanisms
Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral molecule. This phenomenon is the basis for enantioselective synthesis and separation techniques, such as chiral chromatography. For this compound, which exists as (R) and (S) enantiomers due to the stereocenter in the 1-phenylethyl moiety, chiral recognition involves the formation of transient diastereomeric complexes with a chiral selector. nih.gov The stability of these complexes differs for each enantiomer, allowing for their separation. chemrxiv.org
The 1-phenylethylamine (α-PEA) fragment is a well-established and powerful chiral auxiliary and resolving agent, indicating its strong capacity for inducing stereochemical differentiation. mdpi.com The mechanism of recognition relies on a combination of non-covalent interactions between the analyte (the acetamide (B32628) enantiomers) and a chiral selector, often the stationary phase in an HPLC column. The key interactions involved are:
Hydrogen Bonding : The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are primary sites for interaction with a chiral selector. nih.gov
π-π Stacking : The presence of three phenyl rings in the molecule offers multiple sites for π-π interactions with aromatic moieties in a chiral stationary phase.
Steric Repulsion : The bulky, three-dimensional arrangement of the diphenylmethyl and phenylethyl groups creates a specific steric profile. The differential fit of the (R) and (S) enantiomers into the chiral selector's binding pocket leads to differences in interaction energy.
A widely accepted model for chiral recognition requires at least three points of interaction between the selector and the analyte to achieve effective discrimination. nih.gov For this compound, these interactions would establish a diastereomeric relationship with the chiral selector, leading to different retention times in chromatography or different solubilities during classical resolution. The conformational rigidity imposed by the hindered rotation around the amide bond can further enhance enantioselective recognition by reducing the number of available conformations, thus amplifying the energetic differences between the two diastereomeric complexes.
The potential interactions contributing to the chiral recognition of this compound enantiomers are summarized in the table below.
Table of Compounds Mentioned
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular structure can be obtained.
The ¹H and ¹³C NMR spectra of 2,2-diphenyl-N-(1-phenylethyl)acetamide are predicted to show characteristic signals corresponding to its distinct chemical environments. While specific experimental data for this exact compound is not widely published, analysis of closely related structures, such as N-(1-phenylethyl)acetamide and other N-aryl acetamides, allows for an accurate prediction of its spectral features. nih.govnih.gov
In the ¹H NMR spectrum, the aromatic protons of the two phenyl rings on the acetyl group and the single phenyl ring on the ethylamine (B1201723) moiety would appear as complex multiplets in the range of δ 7.2-7.5 ppm. The methine proton of the diphenylacetyl group (-CH(Ph)₂) would likely resonate as a singlet, while the methine proton of the phenylethyl group (-CH(CH₃)Ph) would appear as a quartet, coupled to the adjacent methyl protons. The methyl group (-CH₃) protons would exhibit a doublet signal. The amide proton (N-H) would present as a doublet, coupled to the adjacent methine proton.
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) of the amide is expected to have a chemical shift in the range of δ 160-170 ppm. nih.gov Carbons of the aromatic rings would generate signals between δ 125-145 ppm. The methine and methyl carbons of the phenylethyl group, along with the methine carbon of the diphenylacetyl group, would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is estimated based on analogous compounds.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Amide Carbonyl (C=O) | - | ~165 |
| Aromatic Carbons (Ar-C) | - | ~125-145 |
| Aromatic Protons (Ar-H) | ~7.2-7.5 (m) | - |
| Diphenyl Methine (-C H(Ph)₂) | ~5.0 (s) | ~60 |
| Phenylethyl Methine (-C H(CH₃)Ph) | ~5.2 (q) | ~50 |
| Methyl (-C H₃) | ~1.5 (d) | ~20 |
| Amide Proton (N-H) | ~6.5 (d) | - |
For molecules with complex and overlapping NMR signals, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and confirm structural assignments. Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly useful for stereochemical analysis. A 2D-NOESY study on a related compound, N,N-bis(1-phenylethyl)acetamide, successfully identified different rotational isomers (rotamers) and determined the energy barriers for their interconversion. This demonstrates how 2D NMR can probe the dynamic stereochemistry and conformational preferences in such amide systems.
Other 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) are used to correlate proton signals directly with the carbon atoms they are attached to, confirming the assignments made in the 1D spectra. nih.gov For this compound, HSQC would definitively link the methine and methyl proton signals to their corresponding carbon resonances.
X-ray Crystallography for Absolute Configuration and Solid-State Analysis
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute configuration and how it arranges itself in the solid state.
While the specific crystal structure of this compound is not publicly available, the analysis of analogous structures, such as N,N'-diphenylisophthalamide, provides insight into the expected molecular geometry. figshare.com Such studies determine precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the crystalline state. For the target compound, crystallography would confirm the tetrahedral geometry around the sp³-hybridized carbons and the trigonal planar geometry of the amide group.
Table 2: Representative Crystallographic Data for an Analogous Amide Compound Data from a related diphenylamide structure to illustrate typical parameters.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.5 |
| b (Å) | 8.7 |
| c (Å) | 15.2 |
| β (°) | 95.5 |
| Volume (ų) | 1370 |
| Z (Molecules/unit cell) | 4 |
The packing of molecules in a crystal is governed by intermolecular forces. In the case of this compound, the most significant of these is the hydrogen bond formed between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. figshare.com This interaction is a primary driving force in the crystal packing of many amides and sulfonamides. nih.gov
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. For this compound (C₂₂H₂₁NO), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion (M⁺·). nih.gov
The electron ionization (EI) mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 315.16 g/mol ). The spectrum would also display a characteristic fragmentation pattern. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. nih.gov
Expected fragmentation for this molecule would include:
Cleavage of the amide bond to form ions corresponding to the diphenylacetyl moiety and the 1-phenylethylamine (B125046) moiety.
Loss of a phenyl group or the entire diphenylmethyl group.
Fragmentation of the phenylethyl side chain.
Analysis of the fragmentation patterns of related compounds, such as N-(2-phenylethyl)acetamide, helps in predicting and interpreting the mass spectrum of the title compound. nist.gov This detailed analysis provides corroborating evidence for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a definitive analytical technique used to identify the primary functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides crucial evidence for its structural features, particularly the secondary amide linkage, the aromatic rings, and the aliphatic carbon-hydrogen bonds. The analysis of the spectrum reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule's covalent bonds.
The most significant regions in the IR spectrum of this compound are those that confirm the amide functionality. The presence of a secondary amide is typically confirmed by two prominent bands: the N-H stretching vibration and the C=O stretching vibration (Amide I band). The N-H stretch for a secondary amide in the solid phase usually appears as a single, sharp band in the region of 3500–3300 cm⁻¹ mdpi.com. The Amide I band, resulting from the C=O stretching vibration, is one of the most intense absorptions in the spectrum and is expected to be found between 1680–1630 cm⁻¹ for solid-phase secondary amides mdpi.com.
Another key indicator for the secondary amide group is the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations. This band is typically observed in the 1570–1515 cm⁻¹ range for trans-secondary amides and is a reliable diagnostic peak mdpi.com.
The presence of multiple phenyl groups is confirmed by several characteristic absorptions. Aromatic C-H stretching vibrations are generally observed as a group of weaker bands just above 3000 cm⁻¹. In contrast, aliphatic C-H stretching vibrations from the ethyl and methyl groups appear at frequencies just below 3000 cm⁻¹. Furthermore, the stretching vibrations of the aromatic carbon-carbon double bonds (C=C) typically produce a series of medium to sharp bands in the 1600–1450 cm⁻¹ region. Strong absorptions in the fingerprint region, particularly between 770-690 cm⁻¹, can also be indicative of the out-of-plane C-H bending associated with the monosubstituted phenyl rings.
The detailed assignment of these characteristic vibrational frequencies provides a comprehensive structural elucidation of this compound.
Table 1. Representative IR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3500 - 3300 | Medium, Sharp | N-H Stretch | Secondary Amide (R-CO-NH-R') |
| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic (sp² C-H) |
| 3000 - 2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |
| 1680 - 1630 | Strong | C=O Stretch | Amide I Band |
| 1570 - 1515 | Medium to Strong | N-H Bend & C-N Stretch | Amide II Band |
| 1600 - 1450 | Medium, Sharp | C=C Stretch | Aromatic Ring |
Computational and Theoretical Studies on 2,2 Diphenyl N 1 Phenylethyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They are used to predict a wide range of molecular properties by solving approximations of the Schrödinger equation, providing a detailed picture of the electron distribution and energy of the molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance of accuracy and computational cost. For 2,2-diphenyl-N-(1-phenylethyl)acetamide, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G(d), are used to determine the molecule's most stable conformation (a minimum on the potential energy surface). nih.gov
The geometry optimization process refines the bond lengths, bond angles, and dihedral angles of an initial structure to find the lowest energy arrangement. For this molecule, key structural parameters include the planarity of the amide functional group, the rotational orientation of the two geminal phenyl rings on the acetyl group, and the conformation of the chiral N-(1-phenylethyl) substituent relative to the amide plane. The calculations would confirm the expected partial double bond character of the C-N amide bond, which results in a significant barrier to rotation.
Illustrative Optimized Geometry Parameters for this compound
This table presents hypothetical but realistic geometric parameters for the molecule as would be predicted by a DFT B3LYP/6-31G(d) calculation. Actual values would be determined from a specific computational output.
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Lengths (Å) | ||
| Amide C=O | C=O | 1.23 Å |
| Amide C-N | C-N | 1.36 Å |
| N-H | N-H | 1.01 Å |
| Cα-C(O) | C-C | 1.53 Å |
| Bond Angles (°) ** | ||
| Amide O-C-N | O=C-N | 122.5° |
| C(O)-N-H | C-N-H | 121.0° |
| Dihedral Angles (°) ** | ||
| Amide plane | H-N-C=O | ~180° (trans) |
| Phenyl Ring 1 | C-C-Cα-C(O) | Variable |
| Phenyl Ring 2 | C-C-Cα-C(O) | Variable |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests the molecule is more polarizable and more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich π-systems of the phenyl rings. The LUMO is likely centered on the antibonding π* orbital of the carbonyl (C=O) group. This distribution indicates that the molecule would likely undergo electrophilic attack at the phenyl rings and nucleophilic attack at the carbonyl carbon. The energy gap can be used to calculate global reactivity descriptors, such as chemical hardness and electronegativity, which quantify the molecule's resistance to change in its electron distribution. dergipark.org.tr
Illustrative Frontier Orbital Energies and Global Reactivity Descriptors
This table shows representative energy values and calculated descriptors for the molecule, based on typical results from DFT studies on similar aromatic amides. malayajournal.orgscispace.com
| Parameter | Symbol | Formula | Illustrative Value |
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -0.8 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.7 eV |
| Ionization Potential | I | -EHOMO | 6.5 eV |
| Electron Affinity | A | -ELUMO | 0.8 eV |
| Chemical Hardness | η | (I - A) / 2 | 2.85 eV |
| Electronegativity | χ | (I + A) / 2 | 3.65 eV |
Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. After a geometry optimization, a frequency calculation can be performed to predict the molecule's infrared (IR) spectrum. researchgate.net The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending, etc.). For this compound, key predicted frequencies would include the N-H stretch (typically ~3300-3500 cm⁻¹), the C=O amide I band stretch (~1650-1680 cm⁻¹), and the N-H bend combined with C-N stretch (amide II band, ~1550 cm⁻¹). Calculated frequencies are often systematically scaled to better match experimental data.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researcher.lifenih.gov These calculations provide theoretical ¹H and ¹³C chemical shifts for each atom in the molecule. Comparing these predicted shifts with experimental spectra can help confirm the structure and assign specific resonances, which is particularly useful for complex molecules with many overlapping signals. scielo.br
Illustrative Calculated vs. Typical Experimental Spectroscopic Data
| Parameter | Functional Group | Calculated Wavenumber (IR) | Typical Experimental Range (IR) | Calculated Chemical Shift (NMR) | Typical Experimental Range (NMR) |
| N-H Stretch | Amide N-H | ~3450 cm⁻¹ | 3250-3400 cm⁻¹ | ~7.5-8.5 ppm (¹H) | ~7.5-8.5 ppm (¹H) |
| C=O Stretch | Amide C=O | ~1685 cm⁻¹ | 1640-1680 cm⁻¹ | ~170 ppm (¹³C) | 168-172 ppm (¹³C) |
| Aromatic C-H | Phenyl C-H | ~3060 cm⁻¹ | 3000-3100 cm⁻¹ | ~7.2-7.4 ppm (¹H) | 7.0-7.5 ppm (¹H) |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Behavior
While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics and intermolecular interactions of a molecule over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules). frontiersin.org
For this compound, MD simulations can reveal the flexibility of the three phenyl rings and the alkyl backbone. A key dynamic process to study would be the rotation around the amide C-N bond, which is known to have a significant energy barrier. Simulations could quantify the height of this barrier and the relative populations of the resulting E/Z rotamers. rsc.orgkisti.re.kr Furthermore, MD simulations of the molecule in a condensed phase (either in solution or as a solid) can elucidate important intermolecular interactions, such as the formation of hydrogen bonds between the N-H donor and C=O acceptor of neighboring molecules, which dictate its macroscopic properties. mdpi.com
Investigation of Reaction Mechanisms and Transition States via Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.
For this compound, one could investigate reactions such as its synthesis or its hydrolysis. For example, a study of the base-catalyzed hydrolysis of the amide bond would involve calculating the energies of the reactants (acetamide + hydroxide), the tetrahedral intermediate formed by nucleophilic attack on the carbonyl carbon, the transition state for the breakdown of this intermediate, and the final products (a carboxylate and an amine). nih.gov Such studies provide a step-by-step understanding of the reaction pathway, revealing bond-making and bond-breaking processes that are not directly observable experimentally. researchgate.net
Illustrative Energy Profile for a Hypothetical Reaction Step (e.g., Amide Hydrolysis)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Amide + Nucleophile | 0.0 |
| Transition State 1 | Nucleophilic Attack | +15.2 |
| Intermediate | Tetrahedral Intermediate | -5.8 |
| Transition State 2 | C-N Bond Cleavage | +18.5 |
| Products | Carboxylate + Amine | -12.1 |
Prediction of Chirality-Dependent Properties through Theoretical Models
The presence of a stereocenter at the 1-phenylethyl group means that this compound exists as two non-superimposable mirror images (enantiomers): (R)- and (S)-2,2-diphenyl-N-(1-phenylethyl)acetamide. While enantiomers have identical physical properties in an achiral environment, their interactions with other chiral entities differ.
Theoretical models can predict and explain these chirality-dependent properties. For instance, computational docking could be used to model the binding of the (R) and (S) enantiomers to a chiral receptor, such as an enzyme active site. The calculated binding energies for the two enantiomers would likely differ, explaining any observed stereoselectivity in biological activity. Similarly, theoretical calculations can predict chiroptical properties like electronic circular dichroism (ECD) spectra. By calculating the ECD spectrum for a specific enantiomer (e.g., the R form) and comparing it to the experimental spectrum, the absolute configuration of the molecule can be determined. Conformational studies on related diastereomeric compounds, such as (R,R)- and (R,S)-N,N-bis(1-phenylethyl)acetamide, have shown that computational methods can successfully reproduce and explain the differences in their dynamic behavior and NMR spectra. rsc.orgkisti.re.kr
Reactivity Profile and Mechanistic Insights of 2,2 Diphenyl N 1 Phenylethyl Acetamide
Hydrolysis and Amide Bond Reactivity
The amide bond is generally characterized by its significant resonance stabilization, rendering it resistant to hydrolysis under neutral conditions. However, under acidic or basic catalysis, the cleavage of the C-N bond in 2,2-diphenyl-N-(1-phenylethyl)acetamide can be induced. The reactivity of this bond is influenced by the steric hindrance imposed by the bulky diphenylmethyl and 1-phenylethyl groups.
Acid-catalyzed hydrolysis typically proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. In contrast, base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. For structurally related N-(1-phenylethyl) amides, cleavage can be achieved under specific and often vigorous conditions. For instance, research has demonstrated that the N-(1-phenylethyl) protecting group can be efficiently cleaved from various carboxamides using methanesulfonic acid in refluxing toluene. researchgate.net This method has been shown to be more effective than other acidic reagents like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH). researchgate.net
The stability of the carbocation formed upon N-C bond cleavage is a critical factor. The 1-phenylethyl group can stabilize a positive charge at the benzylic position, potentially facilitating cleavage under strongly acidic conditions. Some studies have noted that N-acylated amino acid amides can exhibit surprising hydrolytic instability under mildly acidic conditions, a phenomenon dependent on the electronic nature of remote acyl groups. nih.gov While the diphenylacetyl group is not exceptionally electron-rich, this highlights that subtle structural features can significantly impact amide bond stability.
| Reagent/Condition | Substrate Type | Outcome | Reference |
|---|---|---|---|
| Methanesulfonic Acid (MsOH) in refluxing toluene | N-(1-phenylethyl) carboxamides | Efficient cleavage of the N-(1-phenylethyl) group to yield the primary amide. | researchgate.net |
| 6 N HCl at 100 °C | General peptides | Complete hydrolysis to constituent amino acids. | nih.gov |
| Trifluoroacetic acid (TFA)/water at room temperature | N-Acylated amino acid amides with electron-rich acyl groups | Unwanted hydrolysis of a remote amide bond. | nih.gov |
| Base-mediated oxidation | Secondary amides derived from p-aminophenol | Degradation to primary amides. | nih.gov |
Transformations Involving the Phenyl Moieties (e.g., Substitutions, Oxidations)
The three phenyl rings within the this compound molecule are susceptible to electrophilic aromatic substitution, although the specific reactivity will be influenced by the steric hindrance and the deactivating effect of the amide group. Standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur, with substitution patterns directed by the existing alkyl substituents. However, the steric bulk surrounding the two phenyl groups on the acetyl moiety might limit the accessibility of reagents to the ortho positions.
Oxidative transformations targeting the C-H bonds adjacent to the phenyl groups represent another significant reaction pathway. The diphenylmethyl group, in particular, is analogous to the diphenylmethyl (benzhydryl) protecting group used for amines. This group can be removed via oxidation. For example, the oxidation of diphenylmethylamines to imines using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is a well-established method. acs.org The resulting imine is then readily hydrolyzed under mild acidic conditions. acs.org A similar oxidative cleavage at the diphenylmethyl C-H bond of this compound could potentially occur, leading to fragmentation of the molecule. This reactivity is driven by the stabilization of the intermediate radical or carbocation by the two adjacent phenyl rings.
Stereoselective Reactions Dictated by the 1-Phenylethyl Substituent
The chiral 1-phenylethylamine (B125046) (α-PEA) moiety is a cornerstone of asymmetric synthesis, widely employed as a chiral auxiliary to control the stereochemical outcome of reactions. nih.govnih.gov When incorporated into the amide structure as in this compound, the stereogenic center on the 1-phenylethyl group can exert significant diastereoselective control over reactions at adjacent or remote positions.
This stereocontrol arises from the ability of the chiral group to create a diastereomeric energetic bias in the transition states of reactions. For instance, in the α-alkylation of amides derived from α-PEA, the chiral auxiliary directs the approach of the electrophile to one face of the enolate intermediate, leading to the preferential formation of one diastereomer. mdpi.com The conformation of the amide, influenced by allylic 1,3-strain and potential chelation, can "freeze" the geometry between the stereocenter and the reacting center, thereby dictating the stereochemical course of the reaction. mdpi.com This principle has been successfully applied in the diastereoselective synthesis of various natural products and medicinal substances where α-PEA serves as a reliable chiral controller. nih.govdntb.gov.ua
| Reaction Type | Role of α-PEA | Typical Outcome | Reference |
|---|---|---|---|
| α-Alkylation of Propionimides | Chiral Auxiliary | High diastereoselectivity in the formation of the new stereocenter. | mdpi.com |
| Diastereoselective Cyclization | Chiral Auxiliary | Formation of chiral heterocyclic compounds like piperidin-2-ones and lactams. | nih.gov |
| 1-3 Stereoinduction | Chiral Auxiliary | Efficient control in the synthesis of intermediates for natural products like (+)-myrtine. | mdpi.com |
| Asymmetric Arylation | Chiral Ligand Fragment | Used to construct chiral phosphoramidite (B1245037) ligands for copper-catalyzed enantioselective reactions. | mdpi.com |
Photochemical Reactivity (e.g., Yang Photocyclization in related α-oxo-acetamides)
While this compound itself does not possess the requisite chromophore for the classic Yang photocyclization, its α-oxo derivative, 2-oxo-2-phenyl-N-(1-phenylethyl)acetamide, serves as a highly relevant model for understanding potential photochemical pathways. The Yang photocyclization is a Norrish Type II reaction characteristic of ketones and aldehydes containing an abstractable γ-hydrogen atom. researchgate.netnih.gov In α-oxoamides, photoexcitation of the carbonyl group can lead to intramolecular γ-hydrogen abstraction, forming a 1,4-biradical intermediate that can subsequently cyclize to form a β-lactam. researchgate.netacs.org
The efficiency and stereoselectivity of this reaction are highly dependent on molecular geometry. Studies on the crystal structure of 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide revealed that, in the solid state, the distance between the excited carbonyl oxygen and the abstractable γ-hydrogen on the phenylethyl group is too large to permit the necessary hydrogen atom transfer. researchgate.net This pre-organization in the crystal lattice effectively inhibits the photocyclization reaction. However, in solution, where conformational flexibility is greater, such reactions may become feasible. The chiral auxiliary (the 1-phenylethyl group) can play a crucial role in these reactions, with the potential to induce asymmetry in the photoproduct. acs.org
| Factor | Influence on Reactivity | Reference |
|---|---|---|
| γ-Hydrogen Atom | Essential for the initial intramolecular hydrogen abstraction step. | nih.govacs.org |
| Molecular Geometry (Distance/Angle) | The distance between the excited carbonyl oxygen and the γ-hydrogen must be sufficiently short for abstraction to occur. | researchgate.net |
| Reaction Medium (Solution vs. Solid State) | The crystal lattice can impose conformational restraints that prevent the reaction, whereas solution-phase flexibility may allow it. | researchgate.netacs.org |
| Chiral Auxiliary | Can induce diastereoselectivity in the formation of the β-lactam product. | acs.org |
Exploration of Radical Reaction Pathways
The structure of this compound is amenable to several radical reaction pathways. The generation of a nitrogen-centered radical (an amidyl radical) is a common process for amides. This can be achieved through various methods, including photochemical initiation or reaction with radical initiators. Once formed, amidyl radicals can undergo a range of transformations.
One key reaction is intramolecular hydrogen atom transfer (HAT), often following the Hofmann-Löffler-Freytag mechanism. researchgate.net In this process, the amidyl radical abstracts a hydrogen atom from a remote carbon, typically at the δ-position, through a six-membered ring transition state, generating a carbon-centered radical that can be further functionalized. researchgate.net The stereoelectronic requirements for this transfer are critical for the reaction to proceed efficiently. cdnsciencepub.com
Advanced Applications of 2,2 Diphenyl N 1 Phenylethyl Acetamide in Asymmetric Synthesis
Chiral Auxiliary Roles in Stereoselective Bond Formations
The fundamental principle behind a chiral auxiliary is its temporary incorporation into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary, being enantiomerically pure, creates a diastereomeric intermediate that biases the approach of reagents to one face of the molecule. For an auxiliary to be synthetically useful, it must be readily attached to the substrate, effectively control the stereochemistry of the reaction, and be easily removed under non-racemizing conditions to yield the desired enantiopure product. wikipedia.orgwilliams.edu
The 1-phenylethylamine (B125046) (α-PEA) group, a core component of 2,2-diphenyl-N-(1-phenylethyl)acetamide, is a well-established and powerful stereodirecting auxiliary in organic synthesis. nih.gov
Control of α-Chirality and Functionalization of β-Positions
Amides derived from 1-phenylethylamine are effective in controlling the stereochemistry of enolate reactions. The chiral nitrogen substituent directs the stereoselective alkylation at the α-position. For instance, chiral propionimides derived from (S)-α-PEA have been used to achieve diastereoselective α-alkylation. The stereochemical outcome is often rationalized by the formation of a rigid, chelated enolate structure where one face is effectively blocked by the auxiliary's phenyl group, directing the incoming electrophile to the opposite face. nih.gov This principle of using the α-PEA moiety to establish α-chirality is a cornerstone of its application as a chiral auxiliary. While specific studies detailing the use of this compound in this exact role are not widely documented in the reviewed literature, the underlying principles of related α-PEA derived amides are well-established. nih.gov
Diastereoselective Cycloaddition Reactions
Chiral auxiliaries are frequently employed to induce diastereoselectivity in cycloaddition reactions, such as the Diels-Alder reaction. By attaching the auxiliary to the dienophile, the facial selectivity of the diene's approach is controlled, leading to the preferential formation of one diastereomer. Auxiliaries like the Evans oxazolidinones have proven highly effective in this regard. williams.eduresearchgate.net The N-acyl derivatives of 1-phenylethylamine can participate in such reactions, with the chiral amine portion dictating the stereochemical course of the cyclization. nih.gov However, specific research focusing on the application of this compound as a chiral auxiliary in diastereoselective cycloaddition reactions is not extensively reported in the available literature.
Ligand Design for Metal-Catalyzed Asymmetric Transformations
Chiral ligands are crucial components of metal-based catalysts for asymmetric reactions. The ligand coordinates to the metal center, creating a chiral environment that enables the catalyst to differentiate between enantiotopic faces or groups in the substrate, leading to an enantiomerically enriched product. While various chiral derivatives, such as those based on binaphthyl structures, are used to form metal complexes for asymmetric hydrogenation and other transformations, the specific use of this compound as a ligand in metal-catalyzed processes is not a prominent theme in published research. researchgate.netresearchgate.net
Precursor in the Synthesis of Enantiopure Intermediates for Complex Molecule Construction
A key feature of a chiral auxiliary is its ability to be cleaved from the product once the desired stereocenter has been set. The 1-phenethyl group, integral to the title compound, can be effectively removed from the heterocyclic structure by hydrogenolysis. mdpi.com This cleavage reveals the newly formed chiral center and allows for the recovery of the auxiliary.
This strategy has been demonstrated in the synthesis of chiral 2,3-dihydroquinazolinones, where (S)-phenylethylamine was used as a chiral auxiliary. After its role in directing a condensation reaction to form a new stereocenter at the C-2 position, the auxiliary can be removed, rendering this a viable method for constructing enantiopure heterocyclic intermediates. mdpi.com This highlights the potential of the this compound scaffold as a precursor, where the diphenylacetyl group would be part of the substrate and the 1-phenylethylamine would be the removable auxiliary guiding the synthesis.
Development of Chiral Solvating Agents and Derivatizing Agents
One of the most significant applications of chiral amides derived from 1-phenylethylamine is in the field of chiral recognition, specifically as chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs) for NMR spectroscopy. digitellinc.comscielo.org.mxnih.gov
When a chiral solvating agent is added to a solution of a racemic analyte, it forms transient, non-covalent diastereomeric complexes. These complexes have different NMR spectra, resulting in the separation of signals for the two enantiomers, which allows for the determination of enantiomeric excess (ee). digitellinc.comnih.gov Amides are a prevalent class of CSAs, with compounds like Kagan's amide ((R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide) being a well-validated example for discriminating a wide range of analytes. nih.gov The principle relies on non-covalent interactions such as hydrogen bonding and π-π stacking between the CSA and the analyte. nih.gov
Similarly, chiral derivatizing agents react with the enantiomers of an analyte to form stable, covalent diastereomers. These diastereomers can then be analyzed by NMR or chromatography. Amidation of chiral primary amines is a common method to determine the configuration of new stereogenic centers. mdpi.com The resulting amides, such as derivatives of this compound, would exist as diastereomers whose distinct NMR signals allow for the assignment of configuration. mdpi.com
| Application | Method | Principle of Operation | Analyte Types |
| Chiral Solvating Agent (CSA) | NMR Spectroscopy | Formation of transient, non-covalent diastereomeric complexes leading to chemical shift non-equivalence (Δδ). | Alcohols, amines, amides, carboxylic acids, sulfoxides |
| Chiral Derivatizing Agent (CDA) | NMR Spectroscopy, Chromatography | Covalent reaction with the analyte to form stable diastereomers that can be separated or distinguished spectroscopically. | Chiral amines, alcohols, carboxylic acids |
The effectiveness of these agents is based on creating a sufficiently different chemical environment for the nuclei of the two enantiomers in the resulting diastereomeric species, leading to observable differences in their chemical shifts. nih.govrsc.org
Conclusion and Future Research Directions
Summary of Key Contributions to Chiral Amide Chemistry
The primary contribution of 2,2-diphenyl-N-(1-phenylethyl)acetamide to chiral amide chemistry stems from its identity as a structurally distinct chiral auxiliary and building block. While specific literature on this exact molecule is sparse, its value can be understood through its constituent parts. The 1-phenylethylamine (B125046) fragment is one of the most widely used and economical chiral amines for the resolution of racemates and as an auxiliary in asymmetric synthesis.
The introduction of the 2,2-diphenylacetyl group provides a sterically demanding and conformationally influential component. This bulky framework is crucial for creating a highly specific three-dimensional environment around the chiral center, which can be exploited to control the facial selectivity of reactions on attached prochiral substrates. The key contributions are therefore inferred to be:
Enhancement of Diastereoselectivity: The two phenyl groups create a rigid and well-defined chiral pocket that can significantly amplify the diastereoselectivity in alkylation, acylation, and other bond-forming reactions at a prochiral center.
A Platform for Mechanistic Studies: The defined stereochemistry and conformational properties of such amides make them excellent model systems for studying the fundamental principles of stereocontrol, including the role of steric hindrance versus electronic effects in asymmetric induction.
Precursor to Enantiomerically Pure Compounds: As with other chiral auxiliaries, its most critical role is to serve as a transient controller of stereochemistry, which, after guiding a stereoselective transformation, can be cleaved to yield an enantiomerically enriched target molecule, such as an amino acid, alcohol, or carbonyl compound.
Emerging Trends in the Synthesis and Application of this compound Derivatives
Current research trends for chiral amides are heavily focused on expanding their functional applications, particularly in catalysis and medicinal chemistry. For derivatives of this compound, these trends point toward two major areas of development.
First, in the realm of medicinal chemistry , there is a significant and ongoing effort to synthesize novel acetamide (B32628) derivatives for biological evaluation. nih.gov The diphenylacetamide scaffold, in particular, is a feature in compounds explored for their activity as central nervous system agents, anticonvulsants, and anti-inflammatory drugs. researchgate.net An emerging trend involves creating libraries of analogues by systematically modifying the three phenyl rings (one on the ethylamine (B1201723) portion and two on the acetyl portion) with various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups). nih.gov These modifications aim to fine-tune the molecule's lipophilicity, receptor binding affinity, and metabolic stability, ultimately leading to the discovery of new therapeutic agents. nih.gov The goal is to develop detailed Structure-Activity Relationships (SARs) that connect specific substitution patterns to enhanced biological efficacy. researchgate.net
Second, an important trend in asymmetric synthesis is the development of more efficient and selective catalytic systems. Chiral amides are increasingly being investigated not just as stoichiometric auxiliaries, but as chiral ligands for transition metal catalysts. By incorporating coordinating functional groups into the structure of this compound derivatives, it is possible to create novel ligands for reactions like asymmetric hydrogenation, cross-coupling, and cyclopropanation. mdpi.com The combination of a robust chiral backbone with the potential for metal coordination represents a powerful strategy for designing next-generation catalysts.
| Research Trend | Focus Area | Objective | Representative Analogs |
| Medicinal Chemistry | Drug Discovery | Develop novel therapeutic agents by modifying the core structure to enhance biological activity. | Phenyl-substituted derivatives, bioisosteric replacements. |
| Asymmetric Catalysis | Ligand Design | Create new chiral ligands for metal-catalyzed reactions to improve enantioselectivity and yield. | Derivatives with appended phosphine, amine, or oxazoline (B21484) groups. |
| Materials Science | Supramolecular Chemistry | Explore self-assembly properties for the development of chiral materials and sensors. | Derivatives capable of hydrogen bonding or π-π stacking. |
Potential Avenues for Further Academic Exploration and Theoretical Advancements
Building on current trends, several specific avenues for future research on this compound and its derivatives can be identified. These opportunities span from practical applications in synthesis to fundamental theoretical investigations.
Computational and Conformational Analysis: The stereochemical outcome of reactions involving this molecule is intimately linked to its conformational preferences. Detailed theoretical studies using methods like Density Functional Theory (DFT) are needed to map the potential energy surface of the molecule. nih.govrsc.org Such studies can elucidate the most stable rotamers, calculate the energy barriers to bond rotation, and predict how the molecule will interact with substrates and reagents. rsc.org This fundamental understanding is critical for rationally designing more effective chiral auxiliaries and ligands.
Chiroptical Properties and Absolute Configuration: A thorough investigation of the chiroptical properties, such as circular dichroism (CD) and vibrational circular dichroism (VCD), of a series of this compound derivatives is warranted. researchgate.net Correlating experimental spectra with quantum chemical calculations can establish unambiguous methods for determining the absolute configuration of these and related chiral compounds, a critical step in pharmaceutical development and quality control. uff.br
Application in Organocatalysis: While its use as a ligand in metal catalysis is a promising field, the potential of its derivatives in organocatalysis remains largely unexplored. By incorporating hydrogen-bond donating or accepting sites, or other catalytically active moieties, derivatives could be designed to function as novel chiral organocatalysts for a variety of asymmetric transformations, including Michael additions and Friedel-Crafts reactions. mdpi.com
Solid-State Chemistry and Polymorphism: The bulky, rigid structure of this compound suggests it may exhibit interesting solid-state properties, such as polymorphism or the ability to form chiral crystals. Investigating its crystallization behavior and crystal packing could lead to applications in chiral resolution via crystallization or the development of new materials with unique optical properties.
Further exploration in these areas will undoubtedly deepen the understanding of this versatile chiral amide and unlock its full potential in advancing chemical synthesis and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
